![molecular formula C58H82N8O14S2 B2951468 Homo-PROTAC pVHL30 degrader 1 CAS No. 2244684-49-7](/img/structure/B2951468.png)
Homo-PROTAC pVHL30 degrader 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homo-PROTAC pVHL30 degrader 1 is a potent pVHL30 degrader based on PROTAC . It consists of two von Hippel-Lindau (VHL) ligands . This compound dimerizes VHL with high avidity in vitro and induces potent, rapid, and proteasome-dependent self-degradation of VHL in different cell lines . It does this in a highly isoform-selective fashion and without triggering a hypoxic response .
Molecular Structure Analysis
The molecular formula of Homo-PROTAC pVHL30 degrader 1 is C58H82N8O14S2 . The molecular weight is 1179.45 .Physical And Chemical Properties Analysis
The molecular weight of Homo-PROTAC pVHL30 degrader 1 is 1179.45 . Its molecular formula is C58H82N8O14S2 . It is soluble in DMSO at 25°C .Scientific Research Applications
Targeted Protein Degradation
Homo-PROTAC pVHL30 degrader 1: is a potent degrader based on the PROTAC technology, which stands for PROteolysis TArgeting Chimeras . This compound induces the degradation of the von Hippel-Lindau (VHL) protein, a part of the ubiquitin-proteasome system . It has high affinity for VHL and promotes its rapid, proteasome-dependent self-degradation in various cell lines . This targeted approach is particularly useful for studying the role of VHL in cellular processes and could be applied to the development of new cancer therapies, as VHL is involved in tumor suppression.
Cancer Research
The degradation of VHL protein can influence the cellular environment, particularly in the context of cancer. Since VHL is a tumor suppressor, its degradation by Homo-PROTAC pVHL30 degrader 1 can help researchers understand the pathways involved in tumorigenesis. This application is crucial for developing therapeutic strategies against cancers where VHL is implicated, such as renal cell carcinoma .
Hypoxia-Inducible Factors (HIF) Pathway Studies
VHL is a key regulator of the hypoxia-inducible factors (HIF) pathway. By degrading VHL, Homo-PROTAC pVHL30 degrader 1 allows for the study of HIF stabilization and activity under normoxic conditions. This is particularly relevant for research into diseases like chronic anemia and ischemic conditions, where HIF plays a significant role .
Isoform-Selective Degradation
The compound’s ability to induce isoform-selective degradation makes it a valuable tool for dissecting the functions of different VHL isoforms. This specificity can lead to a better understanding of the distinct roles played by each isoform in normal physiology and disease states .
Drug Discovery and Development
Homo-PROTAC pVHL30 degrader 1: serves as a model compound for the development of new PROTACs that can target other proteins for degradation. Its use can streamline the drug discovery process by providing insights into the design of more effective and selective degraders .
Study of Ubiquitin-Proteasome System (UPS)
As a tool that utilizes the ubiquitin-proteasome system for protein degradation, this degrader can help elucidate the mechanisms of action within the UPS. Understanding how PROTACs like Homo-PROTAC pVHL30 degrader 1 recruit E3 ligases to tag proteins for degradation can inform the development of treatments for diseases where UPS dysfunction is a factor .
Mechanism of Action
Target of Action
The primary target of Homo-PROTAC pVHL30 degrader 1 is the von Hippel-Lindau (VHL) protein . VHL is a part of the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Mode of Action
Homo-PROTAC pVHL30 degrader 1 operates by dimerizing VHL with high avidity . This interaction induces potent, rapid, and proteasome-dependent self-degradation of VHL in different cell lines .
Biochemical Pathways
The biochemical pathway affected by Homo-PROTAC pVHL30 degrader 1 is the ubiquitin-proteasome system . By inducing the degradation of VHL, the compound disrupts the normal functioning of this pathway. The downstream effects of this disruption are currently under investigation.
Pharmacokinetics
The compound is soluble in dmso at a concentration of ≥ 150 mg/ml , suggesting it may have good bioavailability
Result of Action
The molecular and cellular effects of Homo-PROTAC pVHL30 degrader 1’s action include the potent, rapid, and proteasome-dependent self-degradation of VHL in different cell lines .
Action Environment
It is known that the compound is stable at room temperature and its solubility can be significantly affected by the moisture content of DMSO
Safety and Hazards
properties
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H82N8O14S2/c1-37-49(81-35-61-37)41-13-9-39(10-14-41)29-59-53(71)45-27-43(67)31-65(45)55(73)51(57(3,4)5)63-47(69)33-79-25-23-77-21-19-75-17-18-76-20-22-78-24-26-80-34-48(70)64-52(58(6,7)8)56(74)66-32-44(68)28-46(66)54(72)60-30-40-11-15-42(16-12-40)50-38(2)62-36-82-50/h9-16,35-36,43-46,51-52,67-68H,17-34H2,1-8H3,(H,59,71)(H,60,72)(H,63,69)(H,64,70)/t43-,44-,45+,46+,51-,52-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJCHHJGGFCCRS-DEYDLUNASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H82N8O14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1179.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homo-PROTAC pVHL30 degrader 1 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.